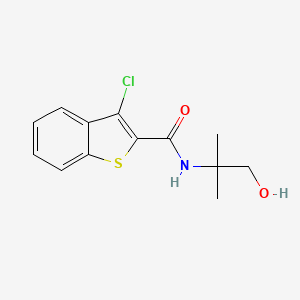

![molecular formula C21H27F3N6O2S B5555255 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine involves multiple steps, including nucleophilic substitution reactions, alkylation, acylation, sulfonylation, and cyclization processes. These synthesis strategies are commonly used to introduce various substituents onto the pyrimidine ring and to modify the piperazine units for desired biological activities or physical-chemical properties (Matsumoto & Minami, 1975).

Molecular Structure Analysis

The molecular structure of related compounds often involves a pyrimidine or pyridine core, which is modified by the attachment of piperazine units and various substituents that influence the molecule's biological activity and interaction with biological targets. The precise arrangement of these groups and the overall three-dimensional structure play critical roles in the compound's efficacy and specificity (Kumar et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine and its analogs may include transformations such as nucleophilic substitution, sulfonation, and coupling reactions with various reagents to introduce or modify functional groups. These reactions can significantly affect the molecule's pharmacological profile and its chemical stability (Ammar et al., 2004).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are determined by its molecular composition and structure. These properties are essential for understanding the compound's behavior in biological systems and its formulation into pharmaceutical products (Anthal et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, are crucial for the development of this compound as a potential therapeutic agent. Understanding these properties helps in optimizing the compound's efficacy and minimizing undesirable reactions in biological systems (Swarbrick et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of related pyrimidine derivatives has been extensively studied, with a focus on producing compounds with specific antibacterial and antimicrobial properties. For instance, Matsumoto and Minami (1975) described the preparation and antibacterial activity of a series of pyrido(2,3-d)pyrimidine derivatives, highlighting the importance of structural modifications to enhance biological activity (Matsumoto & Minami, 1975).

Biological Applications and Activity

- The antimicrobial activity of pyrimidine derivatives, including those with sulfonyl moieties, has been documented, suggesting their potential use in developing new antimicrobial agents. Ammar et al. (2004) noted the synthesis of novel pyrimidine derivatives and their antimicrobial efficacy, indicating the chemical's versatility in medical applications (Ammar et al., 2004).

- Antiproliferative activities against human cancer cell lines have also been observed in pyrimidine derivatives, highlighting their potential in cancer research. Mallesha et al. (2012) synthesized new pyrimidin-4-one derivatives and evaluated their antiproliferative effect, identifying compounds with significant activity (Mallesha et al., 2012).

Chemical Interactions and Mechanisms

- Studies on the interaction of pyrimidine derivatives with DNA have shed light on their potential mechanisms of action, including intercalation and groove-binding, which are crucial for understanding their biological effects. Wilson et al. (1990) explored the DNA interactions of certain aromatic compounds with terminal piperazino substituents, providing insights into their potential as anticancer agents (Wilson et al., 1990).

Novel Syntheses and Derivatives

- The development of novel synthetic routes and derivatives of pyrimidine compounds continues to be a significant area of research, aiming to enhance their biological activities and applications. For example, the synthesis of thieno[2,3-d]pyrimidine derivatives bearing a sulfonylurea moiety has been reported, showcasing the chemical versatility and potential for the development of new pharmacological agents (Chen et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27F3N6O2S/c1-16-25-19(28-9-7-27(2)8-10-28)15-20(26-16)29-11-13-30(14-12-29)33(31,32)18-5-3-17(4-6-18)21(22,23)24/h3-6,15H,7-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAUEBLPDBAVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(4-methylpiperazin-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)